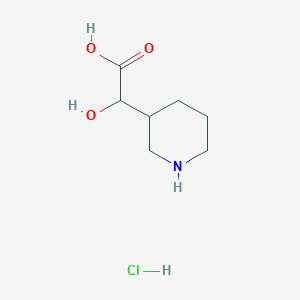

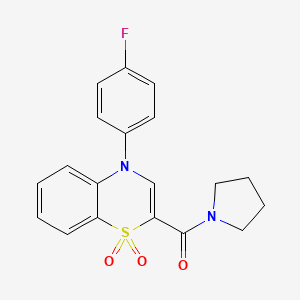

2-Hydroxy-2-(piperidin-3-yl)acetic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-Hydroxy-2-(piperidin-3-yl)acetic acid hydrochloride" is a derivative of piperidine and acetic acid, featuring a hydroxyl group and a piperidine ring attached to the acetic acid framework. This structure is related to various compounds synthesized and characterized in the provided papers, which include piperidine-based hydrochloride salts and esters, as well as reactions involving piperidine as a catalyst or reactant .

Synthesis Analysis

The synthesis of piperidine-related compounds can involve different strategies. For instance, the reaction of optically active 2-(p-chlorophenylsulfinyl)acetonitrile with aldehydes in the presence of piperidine yields optically active 4-hydroxyalk-2-enenitriles . Another approach includes the synthesis of esters of hydroxy acids of the piperidine series, such as the methyl ester of α-phenyl-α-(1,2, 5-trimethyl-4-hydroxy 4-piperidyl)acetic acid . Additionally, the synthesis of piperidine-alkanoic acid hydrochlorides can be achieved by hydrogenation of pyridine-alkanoic acid hydrochlorides .

Molecular Structure Analysis

The molecular structure of piperidine-related compounds can be complex and is often elucidated using X-ray crystallography. For example, the molecular structure of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate was determined and showed that the molecules form H-bonded dimers in the crystal lattice . Similarly, bis(1-piperidiniumacetate) hydrochloride was found to have two symmetrically independent hydrogen-bonded complexes in its crystal structure .

Chemical Reactions Analysis

Piperidine and its derivatives participate in various chemical reactions. The presence of piperidine can catalyze the formation of optically active nitriles , and it can also be involved in the formation of substituted pyridines . The reactivity of these compounds is influenced by their molecular structure, which can include hydrogen bonding and C-H…π interactions that stabilize the compounds and potentially affect their chemical behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For instance, the presence of intermolecular hydrogen bonds can affect the solubility and melting points of these compounds . The magnetic properties of hydrochloride crystals based on piperidine derivatives can also be of interest, as they may exhibit unusual magnetic behavior due to their crystal-stacking structures . Additionally, the metabolic activity of certain piperidine derivatives, such as 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride, has been studied in obese rats, indicating potential biological applications .

科学的研究の応用

Catalytic Applications

- Mokhtary & Torabi (2017) explored the use of nano magnetite (Fe3O4) as a catalyst for the synthesis of compounds like 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol, involving 2-Hydroxy-2-(piperidin-3-yl)acetic acid hydrochloride. This synthesis was efficient under ultrasound irradiation, highlighting a novel method for the preparation of such compounds (Mokhtary & Torabi, 2017).

Radiolabeling and PET Imaging

- Carpinelli et al. (2006) developed an improved synthesis method for the precursor acetic acid-piperidine-4-yl ester, which is crucial for the production of [11C]MP4A. This compound is used in PET studies to investigate the acetylcholine neurotransmission system, demonstrating the relevance of this compound in neuroimaging research (Carpinelli et al., 2006).

Synthesis of Piperidine Derivatives

- Tsui & Wood (1979) discussed the hydrogenation of pyrrolyl esters and pyridine-alkanoic acid hydrochlorides to synthesize various piperidine derivatives, including 2- and 3-piperidine-acetic acid. This work provides insight into the synthesis techniques involving this compound and related compounds (Tsui & Wood, 1979).

Synthesis of Novel Compounds

- Khalil et al. (2017) demonstrated the utility of chloroacetonitrile in constructing novel pyrazole and thiazole derivatives using 2-(-Piperidin-1-yl) acetamide, showcasing the potential of this compound in the synthesis of new chemical entities (Khalil et al., 2017).

将来の方向性

Piperidines play a significant role in the pharmaceutical industry, and more than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . This suggests that the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “2-Hydroxy-2-(piperidin-3-yl)acetic acid hydrochloride”, is an important future direction in modern organic chemistry .

作用機序

Target of Action

It is known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . They are often used as semi-flexible linkers in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation .

Mode of Action

It is suggested that the compound may interact with its targets through an outer-sphere dissociative mechanism, which is known for this type of hydrogenation . The reactant undergoes a series of successive protonations, and the product configuration is determined by the stereoselective enamine protonation .

Biochemical Pathways

Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Pharmacokinetics

The incorporation of rigidity into the linker region of bifunctional protein degraders like this compound may impact the 3d orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .

Result of Action

It is known that piperidine derivatives are used in the development of protacs, which are designed to degrade specific proteins within cells .

Action Environment

The storage temperature for this compound is typically room temperature , suggesting that it is stable under normal environmental conditions.

特性

IUPAC Name |

2-hydroxy-2-piperidin-3-ylacetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c9-6(7(10)11)5-2-1-3-8-4-5;/h5-6,8-9H,1-4H2,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCZUOXKNNJJZSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(C(=O)O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-2-cyano-N-cyclohexyl-3-[3-methoxy-4-[2-(4-methylanilino)-2-oxoethoxy]phenyl]prop-2-enamide](/img/structure/B3002786.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B3002789.png)

![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3002791.png)

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-2,6-difluorobenzamide](/img/structure/B3002797.png)

![ethyl 2-((1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)amino)-2-oxoacetate](/img/structure/B3002804.png)

![tert-butyl N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-N-(methylsulfonyl)carbamate](/img/structure/B3002806.png)